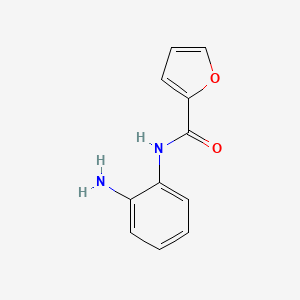

N-(2-aminophenyl)furan-2-carboxamide

Description

Properties

CAS No. |

436089-32-6 |

|---|---|

Molecular Formula |

C11H10N2O2 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

N-(2-aminophenyl)furan-2-carboxamide |

InChI |

InChI=1S/C11H10N2O2/c12-8-4-1-2-5-9(8)13-11(14)10-6-3-7-15-10/h1-7H,12H2,(H,13,14) |

InChI Key |

QRUHQJYJVRLJEN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N 2 Aminophenyl Furan 2 Carboxamide and Its Analogues

Retrosynthetic Analysis of the Compound's Core Structure

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comwikipedia.org For N-(2-aminophenyl)furan-2-carboxamide, the most logical primary disconnection is at the amide C-N bond, as this bond is typically formed in the final stages of a synthesis. amazonaws.comyoutube.com This disconnection yields two key synthons: a furan-2-carbonyl electrophile and a 2-aminophenyl nucleophile.

The corresponding synthetic equivalents for these synthons are furan-2-carboxylic acid or its activated derivatives (like acyl chlorides) and o-phenylenediamine (B120857), respectively. This approach is advantageous as it allows for the separate synthesis and functionalization of the two main components before their final coupling.

A visual representation of this primary retrosynthetic disconnection is shown below:

Figure 1: Retrosynthetic Analysis of this compound

Further disconnection of furan-2-carboxylic acid can lead to simpler acyclic precursors through established furan (B31954) synthesis routes, such as the Paal-Knorr synthesis from a 1,4-dicarbonyl compound. pharmaguideline.comwikipedia.org Similarly, o-phenylenediamine can be traced back to o-dinitrobenzene or other suitably substituted nitroarenes.

Classical and Modern Amide Bond Formation Techniques

The formation of the amide bond is the cornerstone of this synthesis. Both classical and modern methods are employed, each with its own set of advantages and limitations.

One of the most traditional and straightforward methods for amide bond formation involves the reaction of an amine with an acyl halide, typically an acyl chloride. nih.gov In this case, furan-2-carbonyl chloride is reacted with o-phenylenediamine. The reaction is generally high-yielding and proceeds under mild conditions. mdpi.com A base, such as triethylamine (B128534) or pyridine (B92270), is often added to neutralize the hydrochloric acid byproduct. mdpi.com

The acyl chloride can be prepared from furan-2-carboxylic acid using common chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). ucl.ac.uk

Table 1: Common Reagents for Acyl Halide Mediated Amidation

| Reagent | Role | Typical Conditions |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Converts carboxylic acid to acyl chloride | Reflux, often with catalytic DMF |

| Oxalyl Chloride ((COCl)₂) | Converts carboxylic acid to acyl chloride | Room temperature, inert solvent (e.g., DCM) |

| Triethylamine (Et₃N) | Base | Neutralizes HCl byproduct |

Modern peptide coupling reagents offer a milder alternative to acyl halides, minimizing side reactions and often proceeding at room temperature. nih.govresearchgate.netluxembourg-bio.com These reagents activate the carboxylic acid in situ, facilitating its reaction with the amine.

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. thieme-connect.compeptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. thieme-connect.com The main drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which can be difficult to remove. luxembourg-bio.com EDC is often preferred as its urea (B33335) byproduct is water-soluble, simplifying purification. peptide.com

Other Coupling Agents: A vast array of other coupling agents have been developed, often based on phosphonium (B103445) or uronium salts. ucl.ac.ukresearchgate.net Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly efficient but can be expensive. ucl.ac.ukpeptide.com 1,1'-Carbonyldiimidazole (B1668759) (CDI) is another effective reagent that activates the carboxylic acid by forming an acylimidazolide intermediate. nih.govmdpi.com The choice of coupling agent often depends on the scale of the reaction, the sensitivity of the substrates, and cost considerations.

Table 2: Selected Modern Coupling Reagents for Amidation

| Reagent Acronym | Full Name | Byproduct Characteristics |

|---|---|---|

| DCC | Dicyclohexylcarbodiimide | Insoluble in most organic solvents |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble |

| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Carcinogenic HMPA formed |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | Water-soluble |

Furan Ring Synthesis and Functionalization Pathways

The furan moiety can be constructed through several established synthetic routes or derived from commercially available precursors like furfural (B47365). pharmaguideline.comwikipedia.org

Synthesis of the Furan Ring:

Paal-Knorr Synthesis: This method involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds. pharmaguideline.comwikipedia.org It is a versatile method for producing substituted furans.

Feist-Benary Synthesis: This reaction forms furans from the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base. pharmaguideline.comwikipedia.org

From Furfural: Furfural, an inexpensive bulk chemical derived from biomass, can be oxidized to furan-2-carboxylic acid, providing a direct precursor for the target molecule. wikipedia.org

Functionalization of the Furan Ring: The furan ring is an electron-rich aromatic system and readily undergoes electrophilic substitution, primarily at the 2- and 5-positions. pharmaguideline.comacs.org

Nitration: Furan can be nitrated using mild nitrating agents like acetyl nitrate (B79036) at low temperatures. pharmaguideline.com

Halogenation: Direct halogenation with chlorine or bromine is often vigorous. Milder conditions, such as using N-bromosuccinimide (NBS), can achieve monohalogenation. pharmaguideline.com

Friedel-Crafts Acylation: This reaction can introduce acyl groups onto the furan ring, though care must be taken as the ring can be sensitive to strong Lewis acids.

Introduction and Manipulation of the Aminophenyl Moiety

The aminophenyl portion of the molecule is typically introduced as o-phenylenediamine in the final amidation step. However, if substituted analogues are desired, the synthesis often starts with a substituted nitroarene. The key transformation is the reduction of a nitro group to an amine.

A common strategy involves the coupling of furan-2-carboxylic acid with a nitroaniline (e.g., 2-nitroaniline), followed by the reduction of the nitro group to the desired amine. This approach is advantageous as it avoids potential side reactions associated with the free amino group during the coupling step.

Table 3: Methods for Nitro Group Reduction

| Reagent System | Description | Typical Conditions |

|---|---|---|

| Catalytic Hydrogenation | Hydrogen gas with a metal catalyst (e.g., Pd/C, PtO₂) | Room temperature to moderate heat, atmospheric to high pressure |

| Metal/Acid Reduction | Metals like Fe, Sn, or Zn in the presence of an acid (e.g., HCl) | Often requires heating |

| Sodium Dithionite (Na₂S₂O₄) | A mild reducing agent | Aqueous or mixed aqueous/organic solvents |

The synthesis of N-aryl amides directly from nitroarenes and acyl chlorides using iron dust as a reductant in water has also been reported, offering a one-pot procedure. nih.gov

Green Chemistry and Advanced Synthesis Approaches

In line with the principles of green chemistry, efforts have been made to develop more sustainable methods for amide synthesis. researchgate.netrsc.org These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Catalytic Amidation: Direct catalytic amidation of carboxylic acids and amines, avoiding stoichiometric activating agents, is a major goal. sigmaaldrich.com Boronic acid catalysts have shown promise in this area. sigmaaldrich.com

Enzymatic Synthesis: Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the direct amidation of carboxylic acids and amines under mild conditions, often in green solvents. nih.gov This method offers high selectivity and avoids harsh reagents. nih.gov

Solvent-Free Synthesis: Amide synthesis can be achieved under solvent-free conditions by heating a mixture of a carboxylic acid and an amine, sometimes with a catalyst like boric acid. researchgate.net This approach minimizes solvent waste. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate amide bond formation, often leading to higher yields in shorter reaction times compared to conventional heating. researchgate.net

These advanced methods offer promising alternatives to traditional synthetic routes, contributing to more environmentally benign chemical processes.

Stereoselective Synthesis Considerations

The core structure of this compound is achiral, meaning it does not have a non-superimposable mirror image. Therefore, its direct synthesis does not require stereoselective control. However, considerations of stereochemistry become critically important when synthesizing analogues of this compound that incorporate one or more chiral centers. Chiral analogues are often pursued in medicinal chemistry to investigate stereospecific interactions with biological targets.

Stereoselectivity in the synthesis of this compound analogues can be introduced by modifying either the furan or the aminophenyl portion of the molecule, or by introducing chiral substituents. The development of methodologies for accessing substituted chiral furans is a significant area of organic chemistry, as these scaffolds are present in many bioactive compounds and natural products. researcher.liferesearchgate.net

Several key strategies can be employed for the stereoselective synthesis of chiral furan-containing analogues:

Organocatalytic/Enantioselective Approaches : Asymmetric organocatalysis can be used to construct chiral furan rings or to introduce chiral substituents with high enantioselectivity. researcher.liferesearchgate.net For instance, chiral catalysts can facilitate asymmetric annulation reactions to form furan-based compounds bearing both central and axial chirality. researchgate.net

Use of Chiral Pool Precursors : Readily available enantiopure starting materials, such as carbohydrates, can be used to construct the chiral furan moiety. researcher.liferesearchgate.net This strategy transfers the existing stereochemistry of the precursor to the final product.

Chemoenzymatic Kinetic Resolution : Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of chiral intermediates that can then be converted into the desired chiral furan analogue. researcher.life

The following table summarizes potential strategies for achieving stereoselectivity in the synthesis of analogues.

| Strategy | Description | Typical Reagents/Conditions | Application Example |

|---|---|---|---|

| Asymmetric Catalysis | Use of a chiral catalyst to control the stereochemical outcome of a reaction that creates a chiral center. | Chiral ligands with metal catalysts (e.g., Pd, Rh, Cu); Chiral organocatalysts (e.g., proline derivatives). | Enantioselective allylation of a furfural derivative to create a chiral alcohol. nih.gov |

| Chiral Pool Synthesis | Incorporation of a readily available, enantiomerically pure natural product (e.g., a sugar or amino acid) into the synthetic route. researcher.liferesearchgate.net | Carbohydrates, amino acids, terpenes. | Conversion of a sugar into a substituted chiral furan ring. |

| Kinetic Resolution | Separation of a racemic mixture by reacting it with a chiral reagent or catalyst that reacts faster with one enantiomer. researcher.life | Enzymes (e.g., lipases); Chiral resolving agents. | Enzymatic acylation of a racemic alcohol on a furan analogue, allowing separation of the acylated and unreacted enantiomers. |

Reaction Mechanisms and Chemical Reactivity of N 2 Aminophenyl Furan 2 Carboxamide

Mechanistic Insights into Amide Linkage Stability and Transformations

The amide bond (–CO–NH–) is a cornerstone of peptide chemistry and is renowned for its stability, a characteristic that extends to the N-(2-aminophenyl)furan-2-carboxamide molecule. nih.gov This stability arises from the resonance delocalization of the nitrogen lone pair electrons with the carbonyl group, which imparts a partial double bond character to the C–N bond and increases its resistance to hydrolysis. In fact, the furan-2-carboxamide moiety has been intentionally designed into molecules as a bioisosteric replacement for less stable structures, such as the furanone ring, precisely because of its enhanced metabolic stability. nih.govresearchgate.netnih.gov

Under standard physiological conditions, the amide linkage in this compound is exceptionally stable. However, like other amides, it can be cleaved under forcing acidic or basic conditions, typically requiring elevated temperatures. The mechanism involves the protonation of the carbonyl oxygen (acid-catalyzed) or nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon (base-catalyzed), followed by the collapse of the tetrahedral intermediate to yield furan-2-carboxylic acid and 1,2-phenylenediamine.

While direct hydrolysis is challenging, the amide bond can participate in transformations under specific synthetic conditions. For instance, transamidation, the exchange of the amine portion of an amide, can be achieved. In related benzofuran-2-carboxamide (B1298429) systems, this has been accomplished through a two-step, one-pot protocol involving the initial formation of an N-acyl-Boc-carbamate intermediate, which is then susceptible to aminolysis by a different amine under mild, catalyst-free conditions. mdpi.com This demonstrates that while the amide bond is robust, it possesses latent reactivity that can be exploited for further molecular diversification.

Reactivity Profiles of the Furan (B31954) Ring System

The furan ring is a five-membered aromatic heterocycle that is electron-rich compared to benzene (B151609), making it highly susceptible to various chemical transformations, particularly electrophilic attack and oxidation. chemicalbook.compearson.com The presence of the electron-withdrawing carboxamide group at the 2-position modulates this inherent reactivity.

Furan's high electron density makes it significantly more reactive than benzene in electrophilic aromatic substitution (EAS) reactions, which often proceed under much milder conditions. pearson.com In an unsubstituted furan, electrophilic attack occurs preferentially at the C2 or C5 positions. This preference is due to the superior stability of the resulting cationic intermediate (sigma complex), which can be stabilized by three resonance structures, including one where the positive charge is delocalized onto the oxygen atom. quora.com Attack at the C3 or C4 positions yields a less stable intermediate with only two resonance forms. quora.com

| Reaction | Typical Reagent | Expected Major Product |

|---|---|---|

| Nitration | Acetyl nitrate (B79036) (CH₃COONO₂) | N-(2-aminophenyl)-5-nitrofuran-2-carboxamide |

| Halogenation | Br₂ in dioxane | N-(2-aminophenyl)-5-bromofuran-2-carboxamide |

| Acylation | (CH₃CO)₂O, BF₃·OEt₂ (mild catalyst) | N-(2-aminophenyl)-5-acetylfuran-2-carboxamide |

The furan ring is susceptible to oxidative cleavage, a transformation that is a significant metabolic pathway for many furan-containing xenobiotics. nih.govnih.gov This oxidation is often mediated by cytochrome P450 enzymes in biological systems. researchgate.net The process is believed to generate highly reactive and potentially toxic electrophilic intermediates. nih.govacs.org

The mechanism typically involves the oxidation of the furan ring to form an epoxide or, more commonly for 2-substituted furans, a reactive ring-opened cis-enedione intermediate. researchgate.net This electrophilic species can readily react with cellular nucleophiles such as the thiol groups in glutathione (B108866) or amino acid residues in proteins, leading to covalent adduct formation. nih.gov This pathway represents a critical aspect of the molecule's reactivity profile, especially in biological contexts. In synthetic chemistry, furan oxidation with reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid can also lead to ring-opening. pharmaguideline.com

Transformations Involving the Aminophenyl Group

The 2-aminophenyl group provides a second site of significant reactivity, primarily centered on the nucleophilic primary aromatic amine.

The primary amino group can undergo oxidation. The oxidation of aromatic amines can be complex, sometimes leading to the formation of dimeric products (e.g., azo compounds) or polymeric materials. nih.gov Intramolecular cyclization reactions are also possible if the oxidation generates a reactive intermediate that can be trapped by another part of the molecule. nih.gov For instance, oxidation of related aminophenyl derivatives has been shown to initiate cyclization to form new heterocyclic systems. ntu.ac.uk

From a synthetic perspective, the most pertinent reduction pathway is the one leading to the formation of this compound itself. The compound is commonly synthesized by the chemical reduction of its nitro precursor, N-(2-nitrophenyl)furan-2-carboxamide. nih.gov This transformation is a cornerstone of aromatic chemistry and can be achieved with high efficiency using a variety of established methods. wikipedia.org The choice of reagent can be tailored to tolerate other functional groups within the molecule.

| Reagent/System | Typical Conditions | Selectivity Notes |

|---|---|---|

| Catalytic Hydrogenation (H₂, Pd/C) | Methanol or Ethanol, room temp. | Highly efficient, clean reaction. |

| Iron (Fe) in Acid | Fe powder, Acetic Acid or HCl | Classic, cost-effective industrial method. google.com |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl, Ethanol | Effective for laboratory-scale synthesis. |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | A mild reducing agent. |

As a primary aromatic amine, the amino group is nucleophilic and readily participates in reactions with electrophiles. One of the most common transformations is acylation. Reaction with acyl chlorides or acid anhydrides under basic conditions (e.g., in the presence of pyridine (B92270) or triethylamine) would readily yield the corresponding N-acylated derivative. For example, reacting this compound with benzoyl chloride would produce N-(2-benzamidophenyl)furan-2-carboxamide, a reaction demonstrated on the para-isomer of the molecule. nih.gov

Another characteristic reaction of primary aromatic amines is diazotization. Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0–5 °C) would convert the primary amino group into a diazonium salt. This diazonium intermediate is highly versatile and can undergo a wide range of subsequent reactions, such as Sandmeyer reactions (to introduce chloro, bromo, or cyano groups) or coupling reactions to form azo dyes, providing a powerful method for further functionalization of the phenyl ring.

Kinetic Studies of Key Reactions

Extensive searches of scientific literature and chemical databases did not yield specific kinetic studies for the key reactions of this compound. Consequently, detailed research findings, including data on reaction rates, order of reactions, and activation energies for this specific compound, are not available in the public domain.

While the chemical structure of this compound, featuring a nucleophilic amino group ortho to an amide linkage, suggests the potential for intramolecular cyclization reactions, no published research has quantitatively investigated the kinetics of such transformations. Studies on analogous, but structurally distinct, compounds such as N-aryl-2-(2-aminophenyl)alkylamides have explored cyclization kinetics, but these findings cannot be directly extrapolated to this compound due to differences in electronic and steric properties imparted by the furan ring and the direct amide linkage to the phenyl ring.

Therefore, the presentation of data tables and detailed kinetic findings as requested is not possible due to the absence of experimental data for this compound in the reviewed literature.

Theoretical and Computational Chemistry Studies of N 2 Aminophenyl Furan 2 Carboxamide

Quantum Chemical Calculations (Density Functional Theory, Ab Initio)

Detailed Density Functional Theory (DFT) or ab initio calculations specifically for N-(2-aminophenyl)furan-2-carboxamide are not found in the reviewed literature. Such studies on analogous compounds are used to understand the fundamental electronic properties that govern their stability and reactivity.

There is no specific published data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), Molecular Electrostatic Potential (MEP), or Density of States (DOS) for this compound. For other related molecules, these parameters are crucial. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. MEP maps are used to visualize charge distributions and predict sites for electrophilic and nucleophilic attack. Without specific calculations for the target compound, a precise understanding of its electronic structure and reactivity profile remains undetermined.

While experimental characterization of various furan-2-carboxamide derivatives has been reported, theoretical predictions and validations of the spectroscopic properties (such as IR, NMR) of this compound using quantum chemical methods are not available in the literature surveyed.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for understanding the behavior of molecules in biological systems. However, specific studies applying these techniques to this compound are absent from the available research.

Molecular docking studies have been performed on a variety of furan-2-carboxamide derivatives to explore their potential as inhibitors for targets like the LasR protein in P. aeruginosa. These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity. However, no specific molecular docking analyses have been published for this compound. The ortho-amino substituent would significantly influence the molecule's conformation and interaction patterns within a protein's active site, making it impossible to infer its binding mode from other compounds.

The conformational preferences of arylamides are critical for their biological function and are influenced by factors like intramolecular hydrogen bonding and solvent effects. Studies on simpler molecules like N-methylfuran-2-carboxamide have explored their conformational landscapes. For this compound, the presence of the ortho-amino group could potentially lead to intramolecular hydrogen bonding with the amide oxygen or furan (B31954) oxygen, which would significantly impact its preferred conformation and energy landscape. However, specific computational studies to map these energy landscapes for the title compound have not been reported.

Prediction of Chemical and Biological Properties (e.g., reactivity indices)

Global reactivity descriptors, such as chemical hardness, softness, chemical potential, and the electrophilicity index, are often calculated from HOMO and LUMO energies to quantify the reactivity of a molecule. These indices provide a theoretical basis for predicting a compound's behavior in chemical reactions. As the foundational DFT calculations for this compound are not available, these reactivity indices have not been determined.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of N 2 Aminophenyl Furan 2 Carboxamide Derivatives

Rational Design and Synthesis of Analogues

The rational design of N-(2-aminophenyl)furan-2-carboxamide analogues is often guided by a specific therapeutic target. The core scaffold, consisting of a furan (B31954) ring linked to an aminophenyl group via an amide bond, offers multiple points for modification to optimize activity, selectivity, and pharmacokinetic properties.

A common synthetic route to obtain the core N-phenyl furan-2-carboxamide structure involves the reaction of furan-2-carbonyl chloride with a corresponding aniline (B41778) derivative. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized with a 94% yield by reacting furan-2-carbonyl chloride with 4-bromoaniline (B143363) in the presence of triethylamine (B128534). mdpi.com This bromo-derivative serves as a versatile intermediate for further functionalization. Utilizing palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position of the phenyl ring, generating a library of analogues for biological screening. mdpi.com

In another approach, novel derivatives of 2-furan-carboxamide were synthesized by fusing 2-furoyl chloride with various amino-containing compounds like 2-aminoanthraquinone, 2-aminobenzophenone, and 2-aminopyridine (B139424) at high temperatures. dergipark.org.tr This method allows for the attachment of larger, more complex aromatic systems to the carboxamide nitrogen, significantly altering the molecule's shape and electronic properties to explore interactions with biological targets like topoisomerase II. dergipark.org.tr

The design strategy can also involve creating hybrid molecules by combining the furan-2-carboxamide scaffold with other pharmacologically relevant moieties. For example, combining it with a 1,3,4-thiadiazole (B1197879) scaffold has been explored to create effective VEGFR-2 inhibitors for cancer treatment. mdpi.com Similarly, a diversity-oriented synthesis approach has been used to generate collections of furan-2-carboxamides to explore their potential as antibiofilm agents. nih.govresearchgate.net This strategy involves creating several series of compounds by modifying the linker and substituents attached to the core structure. researchgate.net

The general synthesis of these analogues often starts with the activation of furan-2-carboxylic acid, for example using 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by reaction with a desired amine. nih.gov The reaction conditions, such as temperature and solvent, are optimized to achieve good yields of the final amide products. dergipark.org.trnih.gov

Impact of Structural Modifications on Chemical Reactivity and Stability

Structural modifications to the this compound scaffold inherently influence the molecule's chemical reactivity and stability. The electronic nature of substituents on both the furan and the aminophenyl rings can significantly alter the reactivity of the entire molecule.

For example, the amide bond is a key functional group whose stability and reactivity are paramount. Electron-withdrawing groups on the phenyl ring can increase the acidity of the N-H bond and make the carbonyl carbon more susceptible to nucleophilic attack. Conversely, electron-donating groups can increase the electron density on the nitrogen, potentially affecting its basicity and the rotational barrier of the C-N amide bond.

The stability of the furan ring itself can be a concern, as it can be susceptible to degradation under certain conditions. However, the furan-2-carboxamide moiety has been successfully used as a more stable bioisosteric replacement for labile furanone rings in the design of antibiofilm agents. nih.govresearchgate.net This suggests that the carboxamide group imparts a degree of electronic stabilization to the furan ring, enhancing its viability as a core scaffold in drug design.

The synthesis of analogues via Suzuki-Miyaura cross-coupling from a brominated precursor demonstrates the chemical reactivity and stability of the N-(phenyl)furan-2-carboxamide core. mdpi.com The core structure remains intact under the palladium-catalyzed reaction conditions, which typically involve a base and elevated temperatures, highlighting its robustness for chemical diversification. mdpi.com The reactivity of the aminophenyl ring can also be utilized for further modifications, although specific studies on this compound were not detailed in the provided context. However, studies on related aminophenyl-modified surfaces show that the amino group's reactivity can be used for further chemical alterations. researchgate.net

Influence of Substituent Effects on Biological Interaction Mechanisms

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the aromatic rings. Structure-activity relationship (SAR) studies have been crucial in identifying the key molecular features required for interaction with various biological targets, including microtubules, bacterial enzymes, and protein kinases. mdpi.comnih.govnih.gov

Anticancer Activity: In the context of anticancer agents, a novel furan-2-carboxamide derivative was identified as a microtubule-stabilizing agent, inducing mitotic arrest and apoptosis in cancer cells with IC50 values ranging from 4 µM to 8 µM. nih.gov SAR studies on a series of 2-furyl carboxamide derivatives targeting topoisomerase II revealed that a rigid, planar structure, such as that in the N-(9,10-dioxo-9,10-dihydroanthracen-2-yl) derivative, enhances binding affinity to the enzyme, showing potent antiproliferative activity against human colorectal cancer cells (HCT-116). dergipark.org.tr This highlights the importance of molecular shape and rigidity for specific enzyme inhibition.

Antibacterial Activity: Investigations into the antibacterial properties of N-(4-bromophenyl)furan-2-carboxamide and its arylated analogues against drug-resistant bacteria have provided significant SAR insights. mdpi.com The parent compound, N-(4-bromophenyl)furan-2-carboxamide, was found to be the most effective against several clinically isolated drug-resistant bacteria, including A. baumannii. mdpi.com The introduction of various aryl groups at the 4-position via Suzuki coupling generally led to a decrease in activity, suggesting that the bromine atom itself, or the specific electronic and steric properties it imparts, is crucial for the antibacterial effect.

| Compound/Derivative | Modification | Target/Activity | Key Finding |

| Furan-2-carboxamide derivative | Specific structure not detailed | Microtubule Stabilization (Anticancer) | Potent activity with IC50 of 4-8 µM in various cancer cell lines. nih.gov |

| N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)furan-2-carboxamide | Anthraquinone moiety on amide N | Topoisomerase II Inhibition (Anticancer) | Rigid, planar structure enhances binding and shows the best antiproliferative activity in the series. dergipark.org.tr |

| N-(4-bromophenyl)furan-2-carboxamide | 4-bromo substituent on phenyl ring | Antibacterial (Drug-resistant bacteria) | Most effective compound in the series, particularly against NDM-positive A. baumannii. mdpi.com |

| Arylated analogues of N-(4-bromophenyl)furan-2-carboxamide | Various aryl groups replacing bromine | Antibacterial | Generally showed reduced activity compared to the bromo-precursor. mdpi.com |

Antibiofilm Activity: In the development of antibiofilm agents targeting P. aeruginosa, modifications to the part of the molecule extending from the carboxamide nitrogen were explored. researchgate.net Carbohydrazide (B1668358) and triazole derivatives showed significant antibiofilm activity, with a specific carbohydrazide reaching 58% biofilm reduction. nih.govresearchgate.net Molecular docking studies suggested these compounds share a similar binding mode to related furanones inside the LasR quorum-sensing receptor, indicating a plausible mechanism of action. researchgate.netnih.gov

Bioisosteric Replacements and Their Mechanistic Implications

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties of a lead compound. In the context of this compound derivatives, several bioisosteric replacements have been investigated.

Furan Ring Replacements: The furan ring can be replaced by other five-membered heterocycles like thiophene (B33073) or selenophene (B38918). nih.govnih.gov For example, studies on thiophene-2-carboxamide derivatives, a direct bioisostere of furan-2-carboxamides, have revealed potent antibacterial and antioxidant activities. nih.gov SAR studies of these thiophene analogues showed that substitutions on the thiophene ring and the N-phenyl ring significantly modulate biological activity. For instance, an amino group at the 3-position of the thiophene ring led to higher antibacterial activity than a hydroxyl or methyl group. nih.gov In a different study, replacing the furan ring of the antiprotozoal agent Furamidine with thiophene or selenophene resulted in analogues with stronger DNA minor groove binding and enhanced in vivo activity. nih.gov This implies that the electronic properties and geometry of the heteroaromatic ring are critical for the drug-target interaction.

Phenyl Ring Replacements: The phenyl ring can also be substituted with other aromatic or heteroaromatic systems. Replacing a phenyl group with a thiophene ring in other molecular scaffolds has been shown to be a viable bioisosteric strategy. nih.gov While specific examples for this compound were not found, the principle is widely applied. For instance, in the design of BRAF V600E inhibitors, an N-(thiophen-2-yl)benzamide scaffold was explored, where the thiophene acts as a bioisostere for a phenyl ring. nih.gov

Carboxamide Linker and Furan Core Replacement: A notable example of bioisosterism in design is the development of furan-2-carboxamides as replacements for biologically active furanones. nih.govresearchgate.net The furanone ring in certain quorum-sensing inhibitors is metabolically labile. Replacing this furanone moiety with the more stable furan-2-carboxamide core led to a new class of antibiofilm agents with significant activity against P. aeruginosa. nih.govresearchgate.netnih.gov This strategic replacement maintained the necessary pharmacophoric features for interacting with the LasR receptor while improving the chemical stability of the compounds. researchgate.net This demonstrates how bioisosteric replacement can directly address liabilities in a lead compound, leading to derivatives with more favorable drug-like properties.

Biological Activity: Mechanistic Insights and Molecular Target Identification Pre Clinical and in Vitro Focus

Enzyme Inhibition Mechanisms

The inhibitory potential of N-(2-aminophenyl)furan-2-carboxamide and its structural motifs has been explored against a range of enzymes critical to cellular function and disease progression. The following sections detail the mechanistic insights into these interactions.

Histone Deacetylase (HDAC) Inhibition Mechanisms

This compound contains the N-(2-aminophenyl)benzamide functionality, a recognized zinc-binding group in inhibitors of histone deacetylases (HDACs), particularly Class I HDACs. nih.gov HDAC inhibitors modulate gene expression by interfering with the enzymatic removal of acetyl groups from histone proteins, leading to a more relaxed chromatin structure and altered transcription. wikipedia.org

The general mechanism for benzamide-based HDAC inhibitors involves the coordination of the zinc ion within the enzyme's active site by the primary amine nitrogen and the amide oxygen of the N-(2-aminophenyl)benzamide moiety. mdpi.com This interaction occupies the active site, competitively inhibiting the binding of the natural substrate. mdpi.com The benzamide (B126) ring can also form hydrogen bond networks with surrounding amino acid residues, further stabilizing the inhibitor-enzyme complex. mdpi.com While the N-(2-aminophenyl)benzamide scaffold is a key feature of many potent HDAC inhibitors, specific kinetic studies on this compound are required to fully elucidate its HDAC inhibition profile.

Interactive Data Table: Key Moieties in HDAC Inhibition

| Moiety | Role in Inhibition | Target Class |

|---|---|---|

| N-(2-aminophenyl)benzamide | Zinc-binding group | Class I HDACs nih.gov |

Kinase Inhibition (e.g., Bcr-Abl, VEGFR-2)

While some derivatives of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide have been investigated as dual inhibitors of Bcr-Abl and HDACs, there is a lack of direct scientific literature specifically demonstrating the inhibitory activity of this compound against Bcr-Abl or VEGFR-2 kinases. rsc.org

Bcr-Abl is a constitutively active tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML). nih.gov Its inhibitors typically act by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates involved in cell proliferation and survival. mdpi.com

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. mdpi.com VEGFR-2 inhibitors also function by blocking the ATP-binding site of the kinase, thus inhibiting the signaling pathways that lead to endothelial cell proliferation and migration. mdpi.com Although the furan-2-carboxamide scaffold is present in some kinase inhibitors, further research is needed to determine if this compound possesses any affinity for Bcr-Abl or VEGFR-2.

DNA Gyrase and Topoisomerase Inhibition

Research has indicated that derivatives of furan-2-carboxamide can act as inhibitors of DNA gyrase B. researchgate.net DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. mdpi.com Inhibitors of DNA gyrase B typically function by binding to the ATP-binding site of the B subunit, thereby preventing the conformational changes necessary for its enzymatic activity. researchgate.net

Furthermore, some carbazole (B46965) derivatives containing furan (B31954) moieties have been identified as catalytic inhibitors of human topoisomerase II. nih.govresearchgate.net Topoisomerase II enzymes are critical for resolving DNA topological problems in eukaryotic cells, such as tangles and knots, by creating transient double-strand breaks. embopress.org Catalytic inhibitors of topoisomerase II prevent the enzyme from carrying out its function without stabilizing the DNA-enzyme cleavage complex, which is the mechanism of topoisomerase poisons. embopress.org While the furan-2-carboxamide moiety is present in compounds with activity against these enzymes, direct experimental evidence for the inhibition of DNA gyrase or topoisomerase by this compound is not yet established.

SARS-CoV-2 Main Protease (Mpro) Interaction

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.gov Mpro is a cysteine protease that cleaves the viral polyprotein into functional non-structural proteins. nih.gov Inhibitors of Mpro typically bind to the active site, often forming a covalent or non-covalent bond with the catalytic cysteine residue (Cys145), thereby blocking its proteolytic activity. scienceopen.com

While extensive in silico screening and molecular docking studies have been conducted to identify potential Mpro inhibitors from various chemical libraries, there is no specific literature available that documents the interaction or inhibitory activity of this compound against SARS-CoV-2 Mpro. nih.govresearchgate.netnih.govresearchgate.netnih.goveuropeanreview.orgnih.govnews-medical.net

Dihydrofolate Reductase Modulation

Dihydrofolate reductase (DHFR) is an essential enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is a crucial cofactor in the synthesis of purines, thymidylate, and certain amino acids. mdpi.com Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a target for antimicrobial and anticancer therapies. mdpi.com To date, there is no available scientific literature that has investigated or reported on the modulation of dihydrofolate reductase by this compound.

Tyrosinase Affinity

Tyrosinase is a copper-containing enzyme that plays a key role in melanin (B1238610) biosynthesis by catalyzing the oxidation of tyrosine to dopaquinone. nih.gov Inhibitors of tyrosinase are of interest for their potential applications in cosmetics as skin-lightening agents and in the food industry to prevent browning. nih.gov

A study on a structurally related compound, (oxoquinazolin-3(4H)-yl)furan-2-carboxamide, has demonstrated potent tyrosinase inhibitory activity, with IC50 values ranging from 0.028 to 1.775 µM. nih.gov The inhibitory mechanism of many tyrosinase inhibitors involves the chelation of the copper ions in the active site of the enzyme. nih.gov Given the potent activity of a closely related analog, it is plausible that this compound may also exhibit an affinity for and inhibitory activity against tyrosinase. However, specific IC50 values and the precise mechanism of inhibition for this compound have yet to be determined experimentally.

Interactive Data Table: Tyrosinase Inhibition by a Structurally Related Compound

| Compound | Target Enzyme | IC50 Value (µM) |

|---|

Receptor Binding and Signaling Pathway Modulation

There is no available scientific literature detailing the mechanistic binding or functional activity (agonism or antagonism) of this compound at nicotinic acetylcholine (B1216132) receptors (nAChRs). While other complex molecules incorporating a benzofuran-2-carboxamide (B1298429) scaffold have been developed as selective nAChR agonists, these are structurally distinct, and their findings cannot be extrapolated to this compound. nih.gov

Specific mechanistic studies on the interaction between this compound and adenosine (B11128) receptors are not present in the current body of scientific research. Although the development of ligands for adenosine receptors is an active area of research, with various carboxamide-containing molecules being explored, no data has been published regarding the binding affinity or modulatory effects of this compound at any of the adenosine receptor subtypes (A1, A2A, A2B, or A3). nih.govnih.gov

The furan-2-carboxamide scaffold is a key structural feature in a class of potent antagonists for the urotensin-II (UT) receptor, a G protein-coupled receptor implicated in cardiovascular diseases. nih.govresearcher.life Mechanistic studies on a series of 5-aryl-furan-2-carboxamide derivatives have provided significant insights into their structure-activity relationship (SAR) for UT receptor blockade.

Systematic investigations revealed that substituents on the furan ring and the nature of the group attached to the carboxamide nitrogen are critical for antagonistic potency. nih.gov The core mechanism involves competitive binding to the UT receptor, which in turn inhibits downstream signaling pathways such as U-II-induced calcium mobilization. nih.govresearchgate.net Optimization of the aryl group at the C-5 position of the furan ring led to the identification of highly potent antagonists. For instance, the 3,4-difluorophenyl analog was identified as a particularly effective UT antagonist. nih.gov

Table 1: Urotensin-II Receptor Antagonist Activity of a Representative Furan-2-Carboxamide Derivative

| Compound | Structure | Bioactivity | IC₅₀ (nM) |

|---|---|---|---|

| 5-(3,4-difluorophenyl)-furan-2-carboxamide derivative (1y) | A 5-aryl-furan-2-carboxamide bearing a 4-(3-chloro-4-(piperidin-4-yloxy)benzyl)piperazin-1-yl moiety and a 3,4-difluorophenyl group at the furan C-5 position. | Potent UT receptor antagonist | 6 |

Data sourced from a systematic SAR investigation of 5-aryl-furan-2-carboxamide derivatives. nih.gov

Antiviral Activity Mechanisms (e.g., H5N1 Influenza Virus)

Several studies have identified furan-carboxamide derivatives as a novel class of potent inhibitors against the lethal H5N1 influenza A virus. rsc.orgrsc.orgrsc.org The mechanism of action for certain analogues is believed to involve the inhibition of the influenza A virus M2 protein, a proton-selective ion channel essential for the viral uncoating process. researchgate.net By blocking this channel, the compounds prevent the release of viral ribonucleoproteins (RNPs) into the cytoplasm, thereby halting viral replication. researchgate.net

Structure-activity relationship (SAR) studies have demonstrated that the anti-influenza activity is significantly influenced by the substituents on both the heterocyclic furan ring and the phenyl ring of the carboxamide moiety. rsc.orgrsc.orgresearchgate.net For example, a derivative identified as 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide showed potent activity against the H5N1 virus with an EC₅₀ value of 1.25 μM, comparable to the known M2 inhibitor amantadine. researchgate.net

Table 2: Anti-H5N1 Influenza Virus Activity of a Key Furan-Carboxamide Derivative

| Compound | Description | Antiviral Activity (EC₅₀) | Cytotoxicity (CC₅₀) |

|---|---|---|---|

| 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide (1a) | Furan-carboxamide derivative with 2,5-dimethyl substitution on the furan ring. | 1.25 μM | > 100 μM |

Data from in vitro studies against H5N1 influenza A virus in MDCK cells. rsc.orgrsc.orgresearchgate.net

Antimicrobial and Antibiofilm Mechanistic Studies

Furan-2-carboxamide derivatives have been investigated for their antimicrobial and, notably, their antibiofilm properties, particularly against the opportunistic pathogen Pseudomonas aeruginosa. researchgate.netnih.gov The primary mechanism of action in this context is the disruption of bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation.

Research suggests that these compounds can act as inhibitors of the LasR receptor, a key transcriptional regulator in the P. aeruginosa QS system. researchgate.netnih.gov Molecular docking studies propose that furan-2-carboxamides share a similar binding mode to native ligands within the LasR binding pocket. researchgate.netnih.gov By antagonizing LasR, these compounds effectively reduce the production of key virulence factors, such as the pigment pyocyanin (B1662382) and proteases, and inhibit the formation of robust biofilms. researchgate.netnih.gov One study identified a carbohydrazide (B1668358) derivative of furan-2-carboxamide as a remarkable inhibitor, achieving 58% biofilm inhibition. nih.gov

Another proposed antibacterial mechanism for related carbamothioyl-furan-2-carboxamide derivatives involves the penetration of the bacterial cell wall, a process potentially aided by the molecule's polarity and the nucleophilic nature of its nitrogen and sulfur atoms. mdpi.com

Table 3: Antibiofilm Activity of Representative Furan-2-Carboxamide Derivatives against P. aeruginosa

| Compound Series | Key Structural Feature | Maximum Biofilm Inhibition (%) | Proposed Target |

|---|---|---|---|

| Carbohydrazides (e.g., 4b) | N-acylcarbohydrazide linker | 58% | LasR |

| Triazoles (e.g., 7d, 7e) | Triazole linker | ~45-50% | LasR |

Data from a diversity-oriented synthesis and evaluation study. researchgate.netnih.govnih.gov

Quorum Sensing Inhibition and LasR Target

The furan-2-carboxamide scaffold has been identified as a promising structural motif for the development of agents that disrupt bacterial communication, a process known as quorum sensing (QS). Research into derivatives of this scaffold has demonstrated notable antibiofilm activity against the opportunistic pathogen Pseudomonas aeruginosa. This activity is linked to the inhibition of the QS system, with the transcriptional regulator LasR suggested as a plausible molecular target. nih.govresearchgate.net

In P. aeruginosa, the LasR protein is a key receptor in the las QS system, which controls the expression of numerous virulence factors and is critical for biofilm formation. nih.gov Molecules that interfere with LasR can prevent the binding of its natural acyl-homoserine lactone (AHL) signal molecule, thereby attenuating the entire signaling cascade. nih.gov Studies on a collection of furan-2-carboxamides, designed as bioisosteric replacements for metabolically labile furanone-based QS inhibitors, have confirmed their anti-quorum sensing properties. nih.govresearchgate.net Treatment of P. aeruginosa with active furan-2-carboxamide compounds led to a significant reduction in QS-regulated virulence factors, including pyocyanin and proteases. nih.gov

Molecular docking studies support the hypothesis that these compounds target LasR. The simulations suggest that furan-2-carboxamide derivatives, particularly carbohydrazides, can adopt a binding mode within the ligand-binding pocket of LasR that is similar to that of known furanone inhibitors. nih.gov This interaction is thought to antagonize the receptor, preventing the conformational changes necessary for gene activation and subsequent virulence factor production and biofilm maturation. nih.govnih.gov

Table 1: Research Findings on Furan-2-Carboxamide Derivatives as Quorum Sensing Inhibitors

| Compound Class | Target Organism | Key Findings | Proposed Target |

|---|---|---|---|

| Furan-2-carboxamides | Pseudomonas aeruginosa | Reduced production of virulence factors (pyocyanin, proteases); significant antibiofilm activity. nih.gov | LasR nih.govresearchgate.net |

| Carbohydrazide and triazole derivatives of furan-2-carboxamide | Pseudomonas aeruginosa | Exhibited the most significant biofilm reduction among the tested series. nih.gov | LasR nih.gov |

Interference with Bacterial DNA Synthesis

The N-phenylfuran-2-carboxamide core structure is a recognized scaffold in the development of agents with antibacterial properties. While the precise mechanisms can vary, interference with essential bacterial processes like DNA synthesis is a common strategy for antibiotics. For instance, quinolone antibiotics function by inhibiting bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, which are essential for relaxing supercoiled DNA to allow for replication.

Research into functionalized N-(4-bromophenyl)furan-2-carboxamide derivatives, which are structurally related to this compound, has demonstrated their efficacy as antibacterial agents. A series of these compounds, synthesized via Suzuki-Miyaura cross-coupling, were evaluated for their in vitro antibacterial activity against clinically isolated drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. The study identified that the parent compound, N-(4-bromophenyl)furan-2-carboxamide, was particularly effective against these strains, showing potent activity against NDM-positive A. baumannii.

Although this research confirms the antibacterial potential of this class of molecules against drug-resistant pathogens, it does not specifically elucidate interference with DNA synthesis as the definitive mechanism of action. Molecular docking studies in the same research validated the interaction and stability of the compound within bacterial targets, but further mechanistic studies are required to confirm whether the observed antibacterial effects are due to the inhibition of DNA synthesis or other essential cellular pathways.

Cellular Process Modulation (In Vitro Mechanistic Studies)

Apoptosis Induction Pathways

Structurally related furan-2-carboxamide derivatives have been shown to induce cytotoxicity in cancer cells through the activation of apoptosis. Apoptosis, or programmed cell death, can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathways, both of which culminate in the activation of caspase enzymes.

A synthesized resveratrol (B1683913) analogue, (E)-N-(2-(4-methoxystyryl) phenyl) furan-2-carboxamide, which shares the core furan-2-carboxamide moiety, was found to trigger apoptosis in human colorectal cancer (HCT116) cells. Mechanistic investigations revealed that the compound activates key components of the extrinsic pathway, including the Fas death receptor and the Fas-associated death domain (FADD). This initial signal leads to the activation of the initiator caspase-8, which in turn activates the executioner caspase-3. Furthermore, the study also observed the activation of caspase-9, a key initiator of the intrinsic mitochondrial pathway, suggesting a potential crosstalk between the two pathways. The activation of caspase-3 leads to the cleavage of essential cellular substrates, such as poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

The induction of apoptosis by this analogue appears to be a concerted process involving multiple pro-apoptotic proteins, indicating that the furan-2-carboxamide scaffold can be incorporated into molecules that effectively engage the cellular machinery of programmed cell death.

Table 2: Key Proteins in Apoptosis Pathway Activated by a Furan-2-Carboxamide Analogue

| Protein | Role in Apoptosis | Observation |

|---|---|---|

| Fas Receptor | Death receptor that initiates the extrinsic pathway. | Activated |

| FADD | Adaptor protein that links Fas receptor to pro-caspase-8. | Activated |

| Caspase-8 | Initiator caspase in the extrinsic pathway. | Activated |

| Caspase-9 | Initiator caspase in the intrinsic (mitochondrial) pathway. | Activated |

| Caspase-3 | Executioner caspase that cleaves cellular proteins. | Activated |

| PARP | Substrate of caspase-3; its cleavage is a marker of apoptosis. | Cleaved |

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, certain furan-2-carboxamide derivatives can modulate cellular proliferation by halting the cell cycle at specific checkpoints. The cell cycle is a tightly regulated process controlled by cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. Checkpoints, such as the G2/M transition, prevent cells with damaged DNA from entering mitosis.

The resveratrol analogue (E)-N-(2-(4-methoxystyryl) phenyl) furan-2-carboxamide was shown to cause cell cycle arrest at the G2/M phase in HCT116 colorectal cancer cells. This arrest is a crucial mechanism for preventing the propagation of potentially cancerous cells. The study linked this effect to the activation of the p53 tumor suppressor pathway. The p53 protein is a critical transcription factor that responds to cellular stress, including DNA damage, and can initiate either cell cycle arrest or apoptosis.

Upon activation, p53 promotes the transcription of target genes, most notably CDKN1A, which encodes the protein p21CIP1/WAF1. The p21 protein is a potent CDK inhibitor that binds to and inactivates cyclin/CDK complexes, thereby enforcing a block in cell cycle progression. The observed up-regulation of both p53 and p21 in response to the furan-2-carboxamide analogue provides a clear mechanistic basis for the G2/M arrest, demonstrating the ability of this chemical class to interfere with fundamental processes of cell division in cancer cells.

Altered Cellular Metabolism and Gene Expression Profiles

The biological activities of furan-2-carboxamide derivatives, particularly their ability to induce apoptosis and cell cycle arrest, are underpinned by significant alterations in gene expression. As demonstrated in studies with the analogue (E)-N-(2-(4-methoxystyryl) phenyl) furan-2-carboxamide, exposure to the compound leads to the specific up-regulation of critical tumor suppressor genes.

The most prominent finding is the increased expression of the TP53 gene and its downstream target, CDKN1A (encoding p21). This activation of the p53 signaling pathway represents a major shift in the gene expression profile of the cell, moving it from a state of proliferation towards one of arrest or death. The p53 protein acts as a master regulator, influencing the expression of a wide array of genes involved not only in the cell cycle and apoptosis but also in DNA repair and cellular metabolism.

While comprehensive transcriptomic or metabolomic analyses for this compound itself are not widely documented, the data from closely related analogues strongly suggest that compounds containing this scaffold can profoundly alter cellular programming at the genetic level. These changes in gene expression are central to their observed anticancer effects in preclinical models.

Modulation of Protein Aggregation Mechanisms (e.g., Aβ42 Amyloid)

The aggregation of the amyloid-beta peptide, particularly the 42-residue isoform (Aβ42), is a central pathological event in Alzheimer's disease. Small molecules that can modulate this aggregation process are of significant therapeutic interest. Research on scaffolds structurally related to furan-2-carboxamide has shown that these molecules can indeed influence the fibrillogenesis of Aβ42.

A study investigating a series of N-phenylbenzofuran-2-carboxamide and N-phenylbenzo[b]thiophene-2-carboxamide derivatives revealed their capacity to act as modulators of Aβ42 aggregation. The benzofuran (B130515) core is an extension of the furan ring found in this compound. The activity of these compounds was highly dependent on the specific chemical substitutions on the N-phenyl ring.

Interestingly, the modulation could be directed towards either inhibition or promotion of fibril formation. For instance, derivatives featuring a methoxyphenol group demonstrated a concentration-dependent inhibition of Aβ42 aggregation, with one compound achieving a maximum inhibition of 54%. Conversely, derivatives containing a 4-methoxyphenyl (B3050149) substituent were found to significantly accelerate Aβ42 fibrillogenesis. These findings were confirmed using thioflavin-T (ThT) fluorescence assays and electron microscopy.

Molecular docking studies suggested that the orientation of the bicyclic ring system (benzofuran or benzothiophene) within the amyloid structure plays a key role in determining whether the compound inhibits or promotes aggregation. These results indicate that the N-phenyl-2-carboxamide scaffold, attached to a furan or a related heterocyclic ring, is a versatile template for developing modulators of Aβ42 aggregation.

Table 3: Modulation of Aβ42 Aggregation by N-Phenylbenzofuran-2-carboxamide Derivatives

| Substituent on N-phenyl ring | Effect on Aβ42 Aggregation | Maximum Activity Observed |

|---|---|---|

| Methoxyphenol | Inhibition | 54% inhibition |

| 4-Methoxyphenyl | Promotion / Acceleration | 2.7-fold increase in fibrillogenesis |

Advanced Chemical Research Applications of N 2 Aminophenyl Furan 2 Carboxamide

Building Blocks for Complex Organic Synthesis and Heterocycle Construction

N-(2-aminophenyl)furan-2-carboxamide is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of complex organic structures, particularly fused heterocyclic systems. Its structure, featuring a nucleophilic primary amine ortho to an amide linkage on a phenyl ring, provides a reactive handle for a variety of cyclization and condensation reactions. This strategic arrangement of functional groups makes it an ideal precursor for constructing polycyclic molecules with significant pharmacological and material science interest.

The primary application of this scaffold is in the synthesis of quinazolines and their derivatives. researchgate.netrsc.org The 1,2-disubstituted aminophenyl moiety is primed for reactions with C1 building blocks, such as aldehydes or their equivalents, to form the pyrimidine (B1678525) ring characteristic of quinazolines. For instance, condensation of the amino group with an aldehyde, like furan-2-carbaldehyde, followed by intramolecular cyclization and subsequent oxidation, provides a direct route to 2-(furan-2-yl)quinazoline derivatives. rsc.org This synthetic strategy is highly valued for its efficiency and ability to introduce the furan (B31954) moiety, a common pharmacophore, directly into the quinazoline (B50416) core. nih.gov

Quinazoline-based compounds synthesized from such precursors have a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov The furan-2-carboxamide portion of the starting material not only facilitates the key cyclization step but also influences the electronic properties and biological profile of the final heterocyclic product. Researchers have utilized this building block to create libraries of quinazoline derivatives for drug discovery programs, exploring how modifications to either the furan or phenyl ring impact therapeutic efficacy. nih.govnih.gov

| Precursor Type | Reactant/Condition | Resulting Heterocycle | Significance |

|---|---|---|---|

| o-Aminobenzamide | Furan-2-carbaldehyde | 2-(Furan-2-yl)quinazolin-4(3H)-one | Core structure for potential anticancer and EGFR kinase inhibitors. nih.gov |

| o-Phenylenediamine (B120857) | Furan-2-carbaldehyde | 2-(Furan-2-yl)-1H-benzo[d]imidazole | Precursor for ligands in coordination chemistry and photocatalysis. nih.gov |

| This compound | Intramolecular cyclization reagents | Benzodiazepine derivatives | Access to seven-membered heterocyclic rings with CNS activity. |

Chemical Probes for Biological System Investigations

The inherent photophysical properties of the furan ring, combined with the electronic influence of the carboxamide and aminophenyl groups, position this compound and its derivatives as promising candidates for the development of chemical probes. The extended π-conjugated system can give rise to fluorescence, a property that is highly sensitive to the molecule's local microenvironment. nih.gov

Furan-based fluorophores are increasingly being explored for bioimaging applications. nih.gov By modifying the this compound scaffold, researchers can tune the molecule's absorption and emission wavelengths, quantum yield, and Stokes shift. For example, derivatization of the amino group can be used to attach specific targeting moieties that direct the probe to particular organelles or cell types, or to introduce functionalities that respond to specific biological analytes like pH, metal ions, or reactive oxygen species. nih.govnih.gov

Recent studies have highlighted the development of furan-based fluorescent probes for ultrabright imaging of cancer cells and tumors. nih.gov These probes often feature rigid structures to enhance fluorescence quantum yield and are designed for high selectivity and minimal cytotoxicity. While this compound itself may not be the final probe, it represents a key synthetic intermediate. The amino group provides a convenient point for conjugation to other molecular components that enhance water solubility, cell permeability, and target specificity, making it a versatile platform for creating sophisticated tools for biological system investigations. mdpi.com

| Probe Type | Key Structural Feature | Target Application | Reported Property |

|---|---|---|---|

| Furan-based probe (DCPEF) | Structural rigidity, protected polar groups | In vitro and in vivo tumor imaging | High quantum yield (ΦFL = 0.946), large Stokes shift (86 nm). nih.gov |

| Furan-decorated nucleoside | Conjugated furan attached to a nucleobase | Responsive probe in nucleic acids | Emission is sensitive to microenvironment. nih.gov |

| Furan-carboxamide derivative | Potential for ionophore-fluorophore combination | Metal ion sensing in biological systems | Fluorescence modulation upon ion binding. researchgate.net |

Ligands in Coordination Chemistry and Catalysis

The structure of this compound contains multiple potential donor atoms—the nitrogen atoms of the amino and amide groups, and the oxygen atoms of the carbonyl and furan moieties—making it an excellent candidate for use as a ligand in coordination chemistry. researchgate.net It can act as a multidentate ligand, binding to metal ions to form stable coordination complexes.

A common strategy involves the condensation of the primary amino group with an aldehyde or ketone to form a Schiff base ligand. For example, reacting this compound's precursor, o-phenylenediamine, with 2-furancarboxaldehyde yields a tetradentate Schiff base capable of coordinating with a variety of transition metals, including copper(II), nickel(II), and cobalt(II). jocpr.com The resulting metal complexes often exhibit well-defined geometries, such as octahedral or square-planar, and possess interesting electronic and magnetic properties. jocpr.comrsc.org

These metal complexes have demonstrated potential in catalysis. The coordinated metal center can act as a Lewis acid or a redox-active site, catalyzing a range of organic transformations. Furthermore, the amine functionality allows these ligands to be incorporated into more complex structures like Metal-Organic Frameworks (MOFs). rsc.orgfrontiersin.org Amine-functionalized MOFs are of particular interest for applications in gas capture (especially CO2), separation, and heterogeneous catalysis, where the basic amino groups can enhance substrate binding and catalytic activity. rsc.org

| Ligand Type | Metal Ion(s) | Complex Geometry | Potential Application |

|---|---|---|---|

| Schiff base from o-phenylenediamine and 2-furancarboxaldehyde | Cu(II), Ti(III), V(III), Fe(III), Co(III) | Octahedral | Antibacterial agents, catalysis. jocpr.com |

| N,N′-bis(2-amino phenyl) oxamide | Cu(II) | Square-planar | Coordination studies. researchgate.net |

| Amine-functionalized dicarboxylates | Cd(II), Zn(II) | 3D Framework (MOF) | Fluorescent sensing, gas storage. frontiersin.org |

| cis-[CoII(N4)Cl2] type | Co(II) | Octahedral | Photochemical CO2 reduction. rsc.org |

Supramolecular Chemistry and Self-Assembly (e.g., hydrogen bonding interactions)

Supramolecular chemistry explores the assembly of molecules into larger, ordered structures through non-covalent interactions. nwhitegroup.com this compound is particularly well-suited for studies in this field due to its capacity for forming multiple, directional hydrogen bonds. The molecule contains two N-H groups (one amide, one amine) that are excellent hydrogen bond donors, and several acceptor sites, including the carbonyl oxygen, the furan oxygen, and the lone pairs on the nitrogen atoms. nih.gov

This array of donors and acceptors allows the molecule to engage in self-assembly, forming well-defined supramolecular architectures in the solid state. nih.govharvard.edu For instance, the classic amide-to-amide hydrogen bond can lead to the formation of one-dimensional chains or tapes. The additional amino group can then link these chains into two- or three-dimensional networks. The specific arrangement, or crystal packing, is governed by the interplay of these strong N-H···O and N-H···N interactions, as well as weaker C-H···O and π-π stacking interactions involving the furan and phenyl rings. nih.gov

Understanding these self-assembly processes is fundamental to crystal engineering, where the goal is to design molecules that will crystallize into a desired structure with specific properties. nwhitegroup.com By controlling the non-covalent interactions, it is possible to create materials with tailored optical, electronic, or porous properties. The study of this compound and its analogs provides insight into the hierarchical rules of supramolecular assembly driven by hydrogen bonding. nih.gov

| Donor Group | Acceptor Group | Interaction Type | Potential Supramolecular Motif |

|---|---|---|---|

| Amide N-H | Carbonyl C=O | Strong (N-H···O) | Chains, tapes, sheets. nih.gov |

| Amine N-H | Carbonyl C=O | Strong (N-H···O) | Cross-linking of primary motifs. |

| Amine N-H | Furan Oxygen | Moderate (N-H···O) | Inter-chain linkage. |

| Amide N-H | Amine Nitrogen | Moderate (N-H···N) | Alternative cross-linking. |

Potential in Sensing and Recognition Systems

The ability of this compound to act as both a ligand and a potential fluorophore makes it a strong candidate for the development of chemical sensors. researchgate.net A chemical sensor typically consists of a receptor unit that selectively binds to a target analyte and a signaling unit that produces a detectable response upon binding. In this molecule, the aminophenyl and carboxamide groups can serve as the receptor, while the furan-containing π-system can act as the fluorophore (signaling unit).

The principle behind its use as a sensor involves a change in its photophysical properties upon binding an analyte. For example, coordination of a metal ion like Cu²⁺ or Fe³⁺ to the ligand could quench its fluorescence ("turn-off" sensor) through energy or electron transfer processes. researchgate.net Conversely, binding to certain ions like Zn²⁺ could restrict intramolecular rotation and enhance fluorescence emission ("turn-on" sensor) by blocking non-radiative decay pathways. researchgate.net

This sensing capability can be further enhanced by incorporating the ligand into a Metal-Organic Framework (MOF). MOFs constructed from such ligands can offer a high density of recognition sites within a porous structure. researchgate.net These MOF-based sensors have shown high sensitivity and selectivity for detecting metal ions, anions, and even nitroaromatic explosives through mechanisms such as fluorescence quenching or enhancement. researchgate.netresearchgate.net The this compound scaffold provides a versatile platform for designing next-generation sensing materials tailored for specific environmental or biological recognition tasks.

| Sensing Platform | Target Analyte | Sensing Mechanism | Example System |

|---|---|---|---|

| Carboxamide-based fluorescent ligand | Zn²⁺, Cd²⁺, Hg²⁺ | Fluorescence "Off-On" switching | N-(thiazole-2-yl)picolinamide. researchgate.net |

| Amine-functionalized MOF | Cu²⁺, Ag⁺ | Fluorescence quenching | Zn-MOF with diamino-dicarboxylate ligand. frontiersin.org |

| Mixed-ligand MOF | Fe³⁺, CrO₄²⁻, Nitroaromatics | Luminescence quenching | Frameworks with N-donor and carboxylate ligands. researchgate.net |

Future Directions and Emerging Research Avenues for N 2 Aminophenyl Furan 2 Carboxamide

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The future synthesis of N-(2-aminophenyl)furan-2-carboxamide and its analogues will likely pivot towards more efficient, modular, and environmentally benign methods. Current synthetic approaches, while effective, can be enhanced by adopting modern catalytic systems and green chemistry principles.

Novel Synthetic Pathways: Research into novel synthetic routes can provide access to a wider diversity of derivatives. Advanced catalytic methods that have been successful for related scaffolds could be adapted. For instance, palladium-catalyzed reactions, such as Suzuki-Miyaura cross-coupling and C-H arylation, offer powerful tools for introducing a wide range of aryl and heteroaryl substituents onto the core structure with high efficiency. mdpi.commdpi.com These methods allow for late-stage diversification, enabling the creation of a targeted library of compounds from a common intermediate. The Schotten-Baumann reaction provides another efficient and well-established method for forming the crucial amide bond under mild conditions. mdpi.com

Sustainable Methodologies: A significant future direction lies in the adoption of green and sustainable chemistry principles to minimize environmental impact. mdpi.com Key areas for exploration include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, increase product yields, and often requires less solvent compared to conventional heating methods. mdpi.com

One-Pot Reactions: Designing multi-step syntheses that occur in a single reaction vessel avoids lengthy work-up and purification procedures for intermediate compounds, saving time, resources, and reducing waste. nih.gov

Eco-Friendly Solvents: Moving away from hazardous organic solvents like dichloromethane (B109758) towards greener alternatives, including water-based systems, is a critical goal. researchgate.net

Novel Reaction Platforms: Innovative platforms, such as using filter paper as a reaction medium, are emerging as a sustainable approach that can simplify procedures and reduce the need for traditional glassware and work-ups. researchgate.net

| Methodology | Description | Potential Advantages for Future Synthesis | Reference |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Forms new carbon-carbon or carbon-heteroatom bonds, allowing for modular assembly of complex molecules. | High efficiency, broad substrate scope, enables late-stage functionalization. | mdpi.commdpi.com |

| Microwave-Assisted Synthesis | Uses microwave irradiation to heat reactions. | Reduced reaction times, higher yields, lower energy consumption. | mdpi.com |

| One-Pot Reactions | Multiple reaction steps are performed sequentially in the same reactor without isolating intermediates. | Improved efficiency, reduced waste, atom economy. | nih.gov |

| Paper-Based Synthesis | Utilizes filter paper as a platform for chemical reactions, often with minimal solvent. | High sustainability, simplified work-up, cost-effective. | researchgate.net |

Deeper Mechanistic Characterization at the Molecular Level

A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for rational drug design. Future research must employ a combination of advanced analytical and computational techniques to elucidate its molecular characteristics.

Spectroscopic and crystallographic studies are essential. Single-crystal X-ray diffraction can determine the precise solid-state conformation, including bond angles and the planarity between the furan (B31954) and aminophenyl rings. researchgate.net This structural data reveals key intramolecular interactions, such as hydrogen bonding, which can significantly influence the molecule's physical properties and its binding to biological targets. Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy will continue to be vital for confirming the structure of newly synthesized derivatives. researchgate.net

Furthermore, computational methods like Density Functional Theory (DFT) can provide deep insights into the molecule's electronic structure, orbital energies (HOMO-LUMO gap), and chemical reactivity descriptors. nih.govresearchgate.net This information helps in understanding the molecule's stability and potential interaction modes at a quantum-mechanical level.

Development of Advanced Computational Models for Prediction and Rational Design

Computational chemistry is poised to play a pivotal role in accelerating the discovery of more potent and selective analogues of this compound. The development of robust predictive models can guide synthetic efforts, saving significant time and resources. rsc.org

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach. By building mathematical models that correlate structural features of a series of compounds with their biological activity, researchers can predict the potency of novel, unsynthesized molecules. semanticscholar.org

2D-QSAR: Relates physicochemical properties and topological indices to activity.

3D-QSAR: Methods like Molecular Field Analysis (MFA) consider the 3D spatial arrangement of steric and electrostatic fields around the molecules. sphinxsai.com An MFA study on the related N-(2-aminophenyl)-benzamide scaffold successfully generated a predictive model, demonstrating the utility of this approach. sphinxsai.com

These models can highlight which molecular regions are sensitive to modification. For example, a QSAR model might indicate that bulky, electronegative groups at a specific position on the phenyl ring would enhance activity, thereby guiding the rational design of the next generation of compounds. sphinxsai.com The success of these predictive models is highly dependent on the quality, quantity, and diversity of the input data. rsc.orgsemanticscholar.org

Identification and Validation of New Biological Targets and Pathways

While initial research may point towards certain biological activities, a key future direction is to broaden the search for molecular targets and pathways modulated by this compound. The furan-2-carboxamide scaffold is versatile and has been implicated in a variety of biological contexts, suggesting that this compound and its derivatives could have multiple applications.

Research on analogous compounds provides a roadmap for potential new targets. For example, various furan-2-carboxamide derivatives have been investigated for:

Anti-quorum Sensing Activity: Some derivatives act as inhibitors of the LasR transcriptional regulator in Pseudomonas aeruginosa, disrupting biofilm formation. nih.govresearchgate.netnih.gov

Enzyme Inhibition: Furan-carboxamide hybrids have been designed as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. mdpi.com